4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
Description
4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole is a substituted 4,5-dihydro-1,3-oxazole derivative characterized by a propan-2-yl group at the 4-position and a pyrazin-2-yl substituent at the 2-position. The 4,5-dihydro-1,3-oxazole core (also known as oxazoline) is a five-membered heterocyclic ring containing oxygen and nitrogen, which is widely utilized in catalysis, medicinal chemistry, and materials science due to its tunable electronic and steric properties . The pyrazin-2-yl group introduces aromaticity and electron-withdrawing effects, while the propan-2-yl substituent contributes steric bulk.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3 |
InChI Key |
AYMSXIFDZOUXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole typically involves:
- Formation of the oxazoline (4,5-dihydro-1,3-oxazole) ring, often via cyclization of amino alcohols or related precursors.
- Introduction of the pyrazin-2-yl substituent at the 2-position of the oxazoline ring.
- Installation of the isopropyl group at the 4-position of the oxazoline ring, either by using appropriate substituted starting materials or by functional group transformations.
The oxazoline ring is a 5-membered heterocycle containing nitrogen and oxygen atoms, commonly synthesized through cyclization reactions involving amino alcohols and carboxylic acid derivatives or their equivalents.
Preparation Methods
Cyclization of Amino Alcohols with Carboxylic Acid Derivatives
A widely used method for preparing 4,5-dihydro-1,3-oxazoles involves the cyclization of β-amino alcohols with carboxylic acid derivatives such as esters or acid chlorides under dehydrating conditions.
- Step 1: Synthesis of a β-amino alcohol bearing the pyrazin-2-yl substituent. This can be achieved by nucleophilic substitution or addition reactions starting from pyrazine derivatives.
- Step 2: Reaction of this amino alcohol with an appropriate carboxylic acid derivative bearing the isopropyl substituent at the α-carbon (to introduce the 4-propan-2-yl group).
- Step 3: Cyclization under mild acidic or dehydrating conditions (e.g., using reagents like thionyl chloride, phosphorus oxychloride, or carbodiimides) to form the oxazoline ring.
This method is supported by general oxazoline synthesis protocols where esters or acid chlorides react with amino alcohols to form oxazolines efficiently.
Van Leusen Reaction for Oxazole Formation Followed by Reduction
The van Leusen reaction is a powerful method for constructing oxazole rings from aldehydes and TosMIC (tosylmethyl isocyanide). Although primarily used for oxazoles, it can be adapted for oxazolines by subsequent reduction.
- Step 1: Preparation of pyrazin-2-yl-substituted aldehyde.
- Step 2: Reaction with TosMIC under basic conditions to form the oxazole ring.
- Step 3: Selective reduction of the oxazole to the 4,5-dihydro-1,3-oxazole (oxazoline) ring.
- Step 4: Introduction of the isopropyl group at the 4-position by starting from an aldehyde or ketone precursor bearing the isopropyl substituent.
This approach is highlighted in advanced synthetic routes for substituted oxazoles and oxazolines, providing high regioselectivity and yields.
Coupling Reactions Using Carbodiimide-Mediated Amide Bond Formation
In some synthetic routes, the preparation involves forming amide or ester intermediates that are cyclized into oxazolines.
- Use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) facilitates the formation of amide bonds between pyrazinyl carboxylic acid derivatives and amino alcohols.
- The intermediate amides then cyclize to oxazolines under controlled conditions.
- This method allows the preparation of oxazoline derivatives with various substituents, including isopropyl groups, by selecting appropriate starting materials.
Reaction Conditions and Solvents
- Temperature: Reactions are typically conducted between 0 °C and reflux temperatures, depending on the step. Cyclization often occurs at mild temperatures (0–50 °C).
- Solvents: Common solvents include dichloromethane (DCM), toluene, methanol, acetonitrile (MeCN), and dimethylformamide (DMF).
- Bases and Additives: Potassium carbonate, potassium hydroxide, and organic bases like Hunig's base are used for deprotonation and facilitating cyclization.
- Purification: Crystallization from solvents such as isopropanol or acetone is used to isolate pure oxazoline derivatives.
Example Process Outline (From Patent WO2000053589A1)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| (a) | Preparation of amino alcohol intermediate | Reaction of pyrazinyl aldehyde with isopropyl-substituted amine | Formation of β-amino alcohol |
| (b) | Cyclization to oxazoline | Treatment with carboxylic acid ester (ethyl or methyl ester) in methanol at 0 °C | Formation of 4,5-dihydro-1,3-oxazole ring |
| (c) | Coupling with pyrazinyl acid derivatives | Use of EDC/HOBt in DMF or MeCN at 0 °C to ambient | Formation of amide-linked oxazoline-pyrazinyl compound |
| (d) | Salt formation and purification | Treatment with K2CO3, KOH, crystallization at low temperature | Isolation of potassium salt of oxazoline derivative |
This process yields the target compound with high purity and good yield (~90%) as a white powder.
Green and Microwave-Assisted Approaches
Recent advances include greener methods and microwave-assisted synthesis for oxazoline derivatives:
- Microwave irradiation in solvents like toluene accelerates cyclization and substitution reactions, improving yields and reducing reaction times to minutes.
- Use of silica gel-supported catalysts and flow chemistry enhances reaction efficiency and safety, with better heat transfer and reduced by-products.
- These methods can be adapted for the synthesis of pyrazinyl-substituted oxazolines by selecting appropriate starting materials and reaction conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amino alcohol cyclization with esters | β-amino alcohol, carboxylic ester | Mild acid/base, 0–50 °C | Straightforward, high yield | Requires preparation of amino alcohol |
| Van Leusen reaction + reduction | Pyrazinyl aldehyde, TosMIC | Basic conditions, then reduction | High regioselectivity | Multi-step, reduction required |
| Carbodiimide-mediated coupling | Pyrazinyl acid derivative, amino alcohol, EDC/HOBt | DMF/MeCN, 0 °C to RT | Efficient amide formation | Sensitive to moisture |
| Microwave-assisted synthesis | Amino alcohol, aldehydes, catalysts | Microwave, toluene, short time | Fast, green, high yield | Requires microwave setup |
| Flow chemistry oxidation | Oxazoline precursors, MnO2 catalyst | Continuous flow, room temp | High purity, scalable | Limited substrate scope |
Research Results and Yields
- Typical yields for cyclization reactions range from 70% to 95% depending on the method and purity of starting materials.
- Microwave-assisted methods report yields up to 95% with reaction times reduced to minutes.
- Flow chemistry oxidation of oxazolines to oxazoles achieves yields 10% higher than batch reactions, with minimal metal contamination.
- Carbodiimide coupling reactions efficiently produce amide intermediates with yields around 85–90%.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation followed by nucleophilic substitution is a typical approach.
Major Products
The major products formed from these reactions include various substituted oxazole and pyrazine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 20 | |
| Compound B | E. coli | 18 | |
| Compound C | Bacillus subtilis | 22 |
Antiparasitic Potential
In addition to antibacterial effects, some derivatives have shown promise as antiparasitic agents against organisms like Leishmania major. These findings suggest that the compound may serve as a lead structure for developing new treatments for parasitic infections .
Drug Development
The unique structure of this compound makes it an attractive candidate for drug development. Its ability to interact with biological targets suggests potential as an anti-inflammatory or anticancer agent. Ongoing research aims to explore these possibilities further through structure-activity relationship (SAR) studies .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help identify promising candidates for further development by elucidating how modifications to the chemical structure can enhance efficacy and selectivity against specific diseases .
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substituents on the oxazole ring significantly influence reactivity and applications. Below is a comparative analysis with structurally related compounds:
Key Observations :
- The propan-2-yl group introduces greater steric hindrance than dimethyl or methyl groups, which may affect binding in coordination complexes or biological targets .
Catalysis:
- Vanadium complexes with methyl-substituted oxazoline ligands (e.g., L1-L3) exhibit activity in ethylene polymerization, where substituent position affects copolymer microstructure .
Material Science:
- Substituents influence crystallinity and solubility. For example, fluorophenyl groups in form stable crystals via halogen bonding , whereas the pyrazine ring in the target compound may promote π-π stacking .
Physicochemical Properties
Biological Activity
4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole, also known as (S)-4-isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole, is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and applications in drug development.
The molecular formula of this compound is C10H13N3O, with a molecular weight of 191.23 g/mol. The unique structure combines an oxazole ring with a pyrazine ring, which contributes to its diverse chemical and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Compounds containing oxazole and pyrazine rings are often evaluated for their roles in drug development due to their ability to interact effectively with biological targets.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents.
The mechanism by which 4-Propan-2-yl-2-pyrazin-2-yloxyazoles exert their antimicrobial effects appears to involve disruption of bacterial cell membranes. Studies indicate that these compounds can cause leakage of intracellular components in bacterial cells, leading to cell death .
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of various derivatives containing the oxazole and pyrazine moieties. The results showed that certain derivatives exhibited excellent in vitro activity against virulent phytopathogenic bacteria. For instance, compounds with specific substitutions on the pyrazine ring demonstrated lower EC50 values than standard treatments.
Table 2: EC50 Values for Selected Compounds
| Compound | EC50 (µg/mL) | Comparison with Standard |
|---|---|---|
| Compound A | 8.72 | Better than TC (66.98) |
| Compound B | 5.44 | Better than BT (50.51) |
| Compound C | 12.85 | Moderate Activity |
This case study highlights the potential of modifying the structure of 4-Propan-2-yl-2-pyrazin-2-yloxyazoles to enhance their antibacterial properties.
Applications in Drug Development
The structural complexity and biological activity of 4-Propan-2-yl-2-pyrazin-2-yloxyazoles make them suitable candidates for further research in drug development. Their ability to interact with biological targets effectively positions them as potential therapeutic agents for treating infections caused by resistant bacterial strains.
Q & A
Q. What are the standard synthetic protocols for preparing 4,5-dihydro-1,3-oxazole derivatives, and how can they be adapted for 4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole?
The synthesis of 4,5-dihydro-1,3-oxazole derivatives typically involves cyclocondensation reactions. For example, refluxing hydrazides or hydrazine derivatives with carbonyl-containing compounds in polar solvents (e.g., DMSO, ethanol) under controlled conditions is common. A representative method involves dissolving reactants in DMSO, refluxing for 18 hours, followed by distillation under reduced pressure, cooling, and crystallization (e.g., water-ethanol mixtures) . Adapting this to the target compound may require substituting starting materials with pyrazine and propan-2-yl moieties. Optimization of solvent choice (e.g., ethanol for shorter reflux times, as seen in 2-hour protocols ) and temperature control is critical to avoid side reactions.
Q. How can the purity and structural integrity of the synthesized compound be validated?
Purity validation often employs thin-layer chromatography (TLC) with solvent systems like toluene-ethyl acetate-water (8.7:1.2:1.1 v/v/v) and visualization via iodine vapor . Structural confirmation requires spectroscopic methods:
- 1H/13C NMR to verify proton environments and carbon frameworks.
- X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated for related pyrazoline and oxazole derivatives .
- IR spectroscopy to identify functional groups (e.g., C=N stretching in oxazole rings).
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 4,5-dihydro-1,3-oxazole derivatives be addressed?
Regioselectivity issues arise from competing reaction pathways during cyclization. Strategies include:
- Solvent polarity modulation : Polar aprotic solvents like DMSO favor specific transition states .
- Catalytic additives : Acidic or basic conditions can direct reactivity. For example, acetic acid in phenylhydrazine reactions promotes selective enolate formation .
- Temperature control : Lower temperatures may suppress undesired tautomerization, as seen in pyrazole syntheses .
Q. What methodologies are suitable for analyzing contradictory biological activity data in pyrazine-oxazole hybrids?
Contradictory bioactivity data (e.g., varying IC50 values across studies) require systematic reassessment:
- Dose-response standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times).
- Structural analogs comparison : Compare activity trends with structurally similar compounds, such as pyrazoline derivatives showing antitumor or antimicrobial effects .
- Computational modeling : Use molecular docking to assess binding affinity variations due to substituent effects (e.g., propan-2-yl vs. phenyl groups).
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Yield optimization strategies include:
- Solvent selection : Ethanol or DMF-EtOH mixtures (1:1) enhance solubility and reduce byproducts .
- Catalyst screening : Explore Lewis acids (e.g., ZnCl2) to accelerate cyclization.
- Stepwise purification : Recrystallization from water-ethanol mixtures improves purity without significant yield loss .
Methodological Considerations
Q. What analytical techniques resolve spectral overlaps in NMR characterization of 4,5-dihydro-1,3-oxazole derivatives?
Q. How are stability and storage conditions determined for lab-scale batches of the compound?
- Accelerated degradation studies : Expose the compound to heat, light, and humidity, then monitor decomposition via HPLC.
- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds .
- Recommendations : Store in airtight containers at –20°C under inert atmosphere, as per protocols for sensitive heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
